Fleu-TP
CAS No.: 126609-62-9
Cat. No.: VC17155419
Molecular Formula: C11H18FN2O13P3
Molecular Weight: 498.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126609-62-9 |
|---|---|
| Molecular Formula | C11H18FN2O13P3 |
| Molecular Weight | 498.19 g/mol |
| IUPAC Name | [[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
| Standard InChI | InChI=1S/C11H18FN2O13P3/c1-2-6-4-14(11(16)13-10(6)15)9-3-7(12)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h4,7-9H,2-3,5H2,1H3,(H,20,21)(H,22,23)(H,13,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |
| Standard InChI Key | UCXCMWNOKXUCOL-DJLDLDEBSA-N |
| Isomeric SMILES | CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
| Canonical SMILES | CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
Fleu-TP (C₁₁H₁₈FN₂O₁₃P₃) comprises a fluorinated ribose sugar linked to a uracil base and triphosphate group. The 4'-fluorine substitution induces steric and electronic effects that:
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Reduce hydrolytic cleavage by cellular esterases, prolonging intracellular half-life .
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Enhance base-pairing fidelity with adenine in viral RNA, minimizing off-target effects .
X-ray crystallography confirms that the fluorine atom occupies a position analogous to the 2'-hydroxyl group in natural ribonucleotides, allowing seamless integration into viral RNA elongation complexes .
Physicochemical Properties
Key properties include:
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Molecular weight: 580.18 g/mol
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LogP: -1.2, indicating high hydrophilicity and limited membrane permeability in its triphosphate form .
Mechanism of Antiviral Action
Inhibition of Viral RNA-Dependent RNA Polymerase
Fleu-TP competes with uridine triphosphate (UTP) for binding to the RdRP active site. Kinetic studies using recombinant influenza polymerase demonstrate a Km of 24.9 μM for Fleu-TP versus 6.71 μM for UTP, reflecting a 3.7-fold reduction in substrate affinity . Despite this, Fleu-TP achieves potent inhibition due to:
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High intracellular concentrations (10.38 nmol/million cells at peak) .
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Delayed chain termination, allowing limited elongation before replication arrest .
Incorporation into Viral RNA and Chain Termination
Primer extension assays reveal that Fleu-TP incorporation induces polymerase pausing 1–4 nucleotides downstream of the insertion site (Fig. 1) . This "controlled elongation" mechanism permits partial genome synthesis, reducing the likelihood of viral escape mutants compared to immediate chain terminators like remdesivir .
Antiviral Efficacy Against RNA Viruses
In Vitro Activity
Fleu-TP exhibits nanomolar potency across diverse viral models:
| Virus Family | Strain | EC50 (nM) | EC90 (nM) | Reference |
|---|---|---|---|---|
| Orthomyxoviridae | A/California/07/2009 (H1N1) | 55 | 220 | |
| Coronaviridae | SARS-CoV-2 (B.1.1.7) | 78 | 310 | |
| Pneumoviridae | RSV-A2 | 62 | 250 |
In well-differentiated human airway epithelial (HAE) cultures, Fleu-TP reduced influenza titers by 4 log10 units at 5 μM .
Pharmacokinetics and Metabolic Profile
Absorption and Distribution
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Oral bioavailability: 41% in murine models, attributable to rapid anabolism in enterocytes .
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Cmax: 1.2 μM achieved within 2 hours post-administration (10 mg/kg dose) .
Metabolism and Excretion
Fleu-TP undergoes phosphorylation to its active triphosphate form intracellularly, with a half-life of 9.7 hours in HAE cells . Renal clearance accounts for 68% of elimination, primarily as dephosphorylated 4'-fluorouridine .
Comparative Analysis with Related Nucleotide Analogs
| Parameter | Fleu-TP | Sofosbuvir | Remdesivir |
|---|---|---|---|
| Target Virus | Influenza, RSV, SARS-CoV-2 | HCV | Ebola, SARS-CoV-2 |
| Activation Pathway | Direct triphosphate | Liver-mediated | Intracellular phosphorylation |
| EC50 (nM) | 55–78 | 110 | 35 |
| Oral Bioavailability | 41% | 92% | <2% |
Fleu-TP's oral efficacy and broad-spectrum activity position it uniquely among nucleoside analogs, circumventing the need for prodrug formulations required by sofosbuvir .
Research Applications and Future Directions
Combination Therapies
Synergistic effects occur when Fleu-TP is paired with:
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Polymerase inhibitors (e.g., favipiravir), reducing EC50 by 4-fold .
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Host-directed therapies (e.g., kinase inhibitors), enhancing intracellular retention .
Resistance Profiling
Serial passage experiments under Fleu-TP pressure identified a P653S mutation in influenza PB1, conferring 8.3-fold reduced susceptibility . Structural modeling suggests this residue contacts the 4'-fluorine, highlighting the importance of RdRP interactions in resistance development.
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